

# 6-Hydroxypyrimidine-4-carboxylic acid molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Hydroxypyrimidine-4-carboxylic  
acid

Cat. No.: B1418105

[Get Quote](#)

An In-Depth Technical Guide to **6-Hydroxypyrimidine-4-carboxylic Acid** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **6-Hydroxypyrimidine-4-carboxylic acid** (CAS No. 6299-87-2), a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and critical insights into its application as a versatile scaffold in modern pharmacology.

## Core Molecular Profile and Physicochemical Properties

**6-Hydroxypyrimidine-4-carboxylic acid**, also known by its IUPAC name 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, is a key pyrimidine derivative.<sup>[1][2]</sup> Its structure integrates a carboxylic acid and a hydroxyl group onto the pyrimidine ring, bestowing it with unique reactivity and significant potential for hydrogen bonding.<sup>[1]</sup> This dual functionality is central to its utility as a precursor in the synthesis of more complex, biologically active molecules.<sup>[1]</sup>

The compound's structural similarity to natural nucleobases makes it a subject of significant interest for its potential biological activities, including antiviral, antimicrobial, and enzyme-

inhibiting properties.[\[1\]](#)

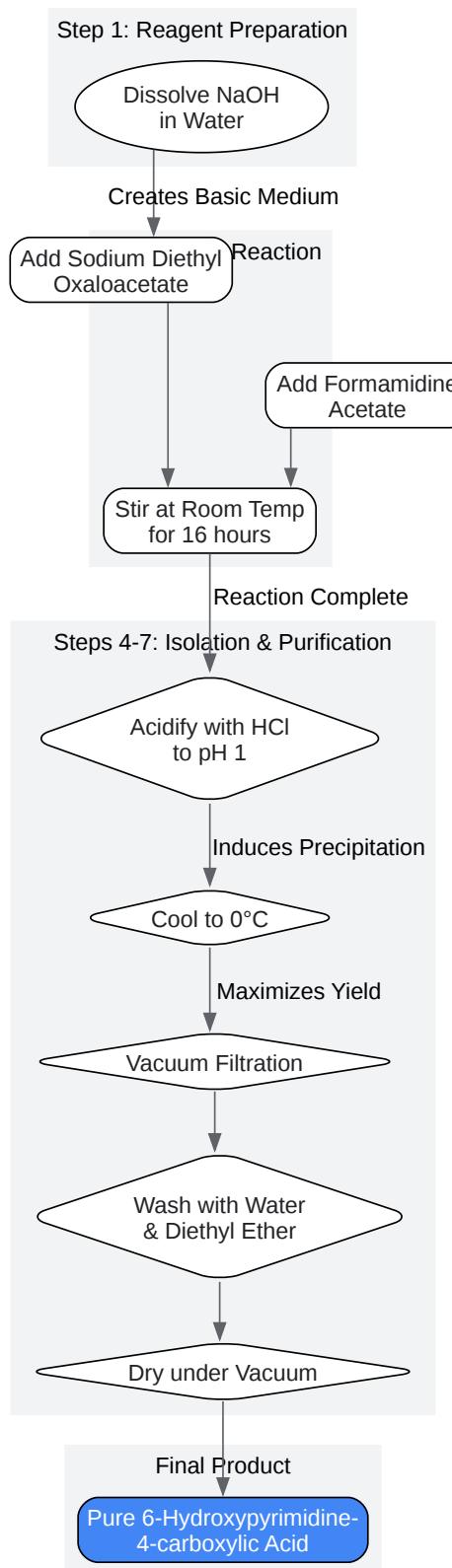
Table 1: Key Physicochemical and Identification Data

| Property          | Value                                         | Source(s)                                                                       |
|-------------------|-----------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | $C_5H_4N_2O_3$                                | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 140.10 g/mol                                  | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| CAS Number        | 6299-87-2                                     | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| IUPAC Name        | 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Melting Point     | 268-270 °C                                    | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Appearance        | White to light yellow/red crystalline powder  | <a href="#">[6]</a>                                                             |

| InChI Key | QYGHXDAYBIFGKI-UHFFFAOYSA-N |[\[1\]](#) |

## Synthesis Protocol: Cyclocondensation Approach

The synthesis of **6-Hydroxypyrimidine-4-carboxylic acid** is reliably achieved through a one-pot cyclocondensation reaction. This method is valued for its operational simplicity and use of readily available starting materials. The core transformation involves the reaction of an oxaloacetate salt with formamidine acetate in an aqueous basic medium.


### Expert Rationale Behind the Protocol:

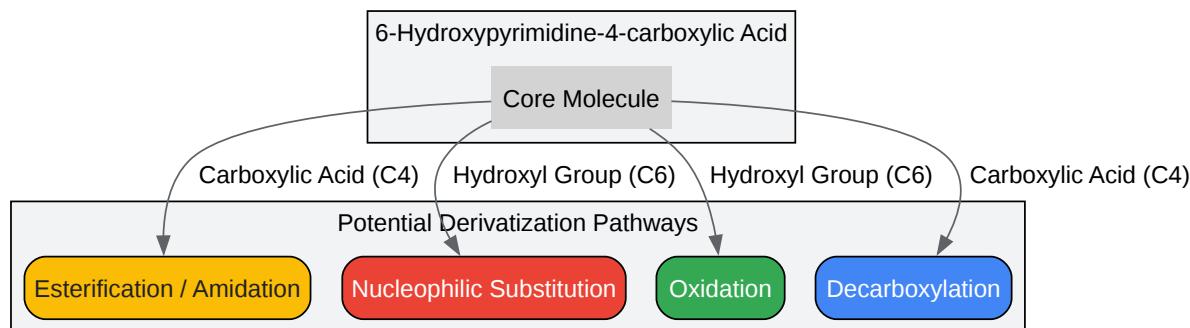
The choice of a strong base, such as sodium hydroxide, is critical for deprotonating the starting materials, thereby facilitating the nucleophilic attack that initiates ring formation. The reaction proceeds at ambient temperature, which is sufficient to drive the condensation while minimizing the formation of degradation byproducts. The final acidification step is crucial; it serves to protonate the carboxylate and phenoxide groups, causing the final product to precipitate out of the aqueous solution due to its reduced solubility. This pH adjustment is a classic and effective method for isolating acidic organic compounds.

## Step-by-Step Experimental Workflow

- Reagent Preparation: In a 1 L round-bottom flask, dissolve sodium hydroxide (10 g) in 500 mL of deionized water.
- Addition of Reactants: To this solution, add sodium diethyl oxaloacetate (55 g, 0.26 mol) and formamidine acetate (26 g, 0.25 mol).[4][6]
- Reaction Incubation: Stir the resulting mixture vigorously at room temperature (approx. 25 °C) for 16 hours to ensure the reaction proceeds to completion.[4][6]
- Product Precipitation: Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH reaches 1. The product will precipitate as a fine solid.[4][6]
- Crystallization: Cool the mixture to 0 °C and stir for an additional hour to maximize the precipitation of the solid product.[6]
- Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and diethyl ether to remove residual salts and organic impurities.[4][6]
- Drying: Dry the purified white solid in a vacuum oven at 40 °C for 20 hours to yield **6-Hydroxypyrimidine-4-carboxylic acid**.[6]

## Diagram of the Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **6-Hydroxypyrimidine-4-carboxylic acid**.

## Chemical Reactivity and Potential for Derivatization

The synthetic value of **6-Hydroxypyrimidine-4-carboxylic acid** stems from its two primary functional groups: the carboxylic acid at the C4 position and the hydroxyl group at the C6 position. These sites offer distinct opportunities for chemical modification, making the molecule a versatile building block for creating libraries of novel compounds.[\[1\]](#)

- Carboxylic Acid Group (C4): This site is amenable to standard transformations such as esterification to modulate lipophilicity and cell permeability, or conversion to amides to introduce new pharmacophores.[\[1\]](#) Under certain conditions, it can also undergo decarboxylation.[\[1\]](#) The presence of this acidic group is crucial for the molecule's water solubility and its ability to interact with biological targets.[\[7\]](#)[\[8\]](#)
- Hydroxyl Group (C6): This group can act as a nucleophile in substitution reactions or be oxidized to a carbonyl, further expanding the range of possible derivatives.[\[1\]](#) Its ability to act as a hydrogen bond donor is also a key feature in molecular recognition by enzymes and receptors.

## Diagram of Reactive Sites for Drug Development



[Click to download full resolution via product page](#)

Caption: Key reactive sites for chemical modification.

## Applications in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs ranging from anticancer agents to antivirals.<sup>[9]</sup> **6-Hydroxypyrimidine-4-carboxylic acid** serves as a valuable scaffold for developing new therapeutic agents due to its structural resemblance to endogenous nucleobases.

- **Enzyme Inhibition:** The pyrimidine core can be tailored to fit into the active sites of various enzymes, particularly those involved in nucleotide metabolism.<sup>[1]</sup> This makes it a promising starting point for designing inhibitors for targets in oncology and virology.<sup>[10]</sup>
- **Antiviral and Antimicrobial Agents:** Research has shown that derivatives of this compound can exhibit inhibitory activity against viral replication and the growth of certain bacterial pathogens.<sup>[1]</sup> Its structure allows for modifications that can enhance potency and selectivity against microbial targets.
- **Scaffold for Combinatorial Chemistry:** The well-defined reactive sites allow for the systematic synthesis of compound libraries. By modifying the hydroxyl and carboxylic acid groups, researchers can explore structure-activity relationships (SAR) to optimize compounds for specific biological targets.<sup>[9]</sup>

## Safety, Handling, and Storage

Proper handling of **6-Hydroxypyrimidine-4-carboxylic acid** is essential in a laboratory setting. Based on available safety data sheets, the compound presents the following hazards:

- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335)

Table 2: Recommended Safety and Handling Procedures

| Precaution                          | Details                                                                                                                                                                                 | Source(s) |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Personal Protective Equipment (PPE) | <b>Wear protective gloves, safety glasses with side-shields, and a lab coat.</b><br><b>Handle in a well-ventilated area or chemical fume hood.</b>                                      | [11][12]  |
| Handling                            | Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.                                                                               | [11][13]  |
| First Aid (Eyes)                    | Immediately rinse cautiously with water for several minutes.<br>Remove contact lenses if present and easy to do.<br>Continue rinsing and seek medical attention if irritation persists. | [13]      |
| First Aid (Skin)                    | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.                                                                                                     |           |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [6][11][12] |

## Conclusion

**6-Hydroxypyrimidine-4-carboxylic acid** is more than a simple chemical intermediate; it is a versatile and highly valuable scaffold for modern drug discovery. Its straightforward synthesis, combined with multiple points for chemical modification, provides researchers with a robust platform for developing novel therapeutics. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount to unlocking its full potential in the fields of medicinal chemistry and pharmaceutical development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 6-Hydroxypyrimidine-4-carboxylic acid | 6299-87-2 [smolecule.com]
- 2. 6-Hydroxypyrimidine-4-carboxylic acid | 6299-87-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 6-Hydroxypyrimidine-4-carboxylic acid CAS#: 6299-87-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6299-87-2 Name: 6-Hydroxy-4-pyrimidinecarboxylic acid6-Hydroxypyrimidine-4-carboxylic acid [xixisys.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-Hydroxypyrimidine-4-carboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418105#6-hydroxypyrimidine-4-carboxylic-acid-molecular-weight-and-formula>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)